Rac 8alpha-[Delta-5(10)]-Norgestrel is a synthetic progestin, a derivative of the natural hormone progesterone. It is primarily used in hormonal contraceptives and exhibits properties that mimic the effects of progesterone in the body. This compound plays a significant role in various reproductive health applications, including birth control and hormone replacement therapy.
Rac 8alpha-[Delta-5(10)]-Norgestrel is synthesized in laboratories and is not found naturally in significant quantities. It is derived from the modification of steroid structures, particularly those related to progesterone. The compound's synthesis involves several chemical reactions that alter the steroid backbone to enhance its biological activity.
Rac 8alpha-[Delta-5(10)]-Norgestrel belongs to the class of compounds known as progestins, which are synthetic analogs of progesterone. Progestins are crucial in regulating various physiological processes, including the menstrual cycle and pregnancy maintenance.
The synthesis of Rac 8alpha-[Delta-5(10)]-Norgestrel typically involves multi-step organic reactions starting from steroid precursors. Common methods include:
The synthesis may involve techniques such as:
Rac 8alpha-[Delta-5(10)]-Norgestrel has a complex steroid structure characterized by several rings typical of steroid hormones. The specific configuration at various positions on the steroid backbone contributes to its biological activity.
Rac 8alpha-[Delta-5(10)]-Norgestrel can participate in various chemical reactions typical of steroid compounds:
The reactions are usually carried out under controlled conditions using reagents that facilitate desired transformations while minimizing side reactions.
Rac 8alpha-[Delta-5(10)]-Norgestrel functions primarily through binding to progesterone receptors in target tissues such as the uterus and ovaries. Upon binding:
Research indicates that Rac 8alpha-[Delta-5(10)]-Norgestrel has a high affinity for progesterone receptors compared to natural progesterone, enhancing its effectiveness in contraceptive applications.
Analytical techniques such as high-performance liquid chromatography (HPLC) are often used to assess purity and concentration during synthesis and formulation development.
Rac 8alpha-[Delta-5(10)]-Norgestrel is utilized primarily in:
The systematic name "rac 8alpha-[Delta-5(10)]-Norgestrel" encodes critical structural and stereochemical features. "rac" denotes a racemic mixture, comprising equimolar quantities of dextrorotatory (+) and levorotatory (–) enantiomers. The "8alpha" prefix specifies an inverted stereochemistry at the C8 position of the steroid nucleus, where the hydrogen atom projects above the plane (α-configuration), contrasting with the natural β-orientation in endogenous hormones. The "[Delta-5(10)]" component indicates an unconventional double bond between C5 and C10, creating an enone system (C4-C5=C10) that influences electronic distribution and receptor binding. This structural deviation from typical progestins (e.g., progesterone’s Δ4-3-ketone) reduces planarity and alters pharmacodynamics. The "Norgestrel" base signifies an 18-homoestrane skeleton (C18-methyl group replaced by ethyl) with a 17α-ethynyl group – a shared feature of 19-nortestosterone-derived progestins [1] [3] [8].
Table 1: Systematic Nomenclature Breakdown
Component | Structural Significance |
---|---|
rac- | Racemic mixture of (±)-enantiomers |
8alpha- | α-oriented H at C8 (inverted configuration) |
Delta-5(10) | Double bond between C5-C10 (non-conjugated enone) |
Norgestrel | 13β-ethyl-17α-ethynyl-18,19-dinor-17β-hydroxyandrost-4-en-3-one core |
The molecular formula C₂₁H₂₈O₂ (verified via PubChem CID 71751217 and ChemBlink) reflects a steroid framework modified by unsaturation and functional groups. Calculation of the exact molecular weight confirms 312.45 g/mol:
The compound’s unique chemical identity is unambiguously defined by its CAS Registry Number 5541-87-7, assigned to the racemate. IUPAC nomenclature expands the abbreviated name to:
(8R,9S,10R,13S,14S)-13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one The asterisks () denote racemic stereocenters, encompassing both 8R,13S and 8S,13R configurations. This naming specifies:
- The ethyl group at C13 (vs. methyl in estranes)
- Ethynyl and hydroxyl groups at C17
- Ketone at C3
- Saturation except for the Δ5(10) bond implied by "dodecahydro" (fully saturated) requiring clarification of the C5-C10 double bond. The CAS number facilitates precise identification in chemical databases and regulatory documents, distinguishing it from levonorgestrel (797-63-7) and norgestrel itself (6533-00-2) [1] [4] [8].
Racemic 8alpha-[Δ5(10)]-Norgestrel exhibits distinct pharmacological and physicochemical properties compared to its resolved enantiomers, mirroring broader challenges in chiral pharmacology:
Stereochemical Activity Relationship: The 8α-configuration and Δ5(10) bond likely alter progesterone receptor (PR) binding kinetics versus norgestrel. Molecular modeling suggests the 8α-H disrupts planarity of the C-ring, potentially reducing PR affinity. Enantiomeric resolution could isolate a PR-preferential isomer, but no studies confirm this for the 8α variant [8].
Pharmacokinetic Divergence: Racemates often show complex metabolism due to enantioselective enzymatic processing. For standard norgestrel, levorotatory levonorgestrel is actively metabolized via CYP3A4-mediated hydroxylation, while dextronorgestrel undergoes slower sulfation. The 8α-Δ5(10) analog’s metabolism remains unstudied, but its altered structure may affect hepatic clearance or plasma protein binding stereoselectivity [3] [8].
Clinical Implications: Racemic mixtures can display unpredictable ADR profiles versus enantiopure drugs. Studies on other racemates (e.g., ofloxacin) reveal enantiomer-specific toxicity: rac-ofloxacin induced more haematological/renal ADRs than (S)-ofloxacin, while (S)-omeprazole caused more haematological effects than its racemate. This underscores that chiral switching without comparative trials risks unanticipated safety outcomes. For 8α-[Δ5(10)]-Norgestrel, racemic development necessitates rigorous enantiomer comparisons [2] [3].
Synthesis and Purification Challenges: Resolution of racemic mixtures adds complexity. Techniques like chiral chromatography or enantioselective crystallization are required, increasing production costs. No commercial enantiopure 8α-[Δ5(10)]-Norgestrel is available, suggesting its racemic form persists due to synthetic constraints [3] [7].
Table 2: Racemic vs. Enantiomeric Drug Development Considerations
Parameter | Racemic Mixture | Single Enantiomer | Relevance to 8α-[Δ5(10)]-Norgestrel |
---|---|---|---|
Synthesis Cost | Lower (no resolution needed) | Higher (chiral separation required) | Likely produced racemically |
Metabolism | Complex (enantioselective pathways) | Simplified kinetics | Uncharacterized; potential for toxic metabolites |
Receptor Binding | May combine agonist/antagonist effects | Targeted activity | Unknown if one enantiomer dominates PR binding |
Clinical Evidence | Rarely superior in direct RCTs (≤13%) [3] | Theoretical safety/efficacy advantages | No comparative trials exist |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0